molecular formula C18H21NO2 B1340583 4-(Dibenzylamino)butanoic Acid CAS No. 106518-44-9

4-(Dibenzylamino)butanoic Acid

Cat. No. B1340583
Key on ui cas rn: 106518-44-9
M. Wt: 283.4 g/mol
InChI Key: RHPOFVFYZREVEF-UHFFFAOYSA-N
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Patent
US08637496B2

Procedure details

To a solution of 500 mg (1.6 mmol, 1 equiv.) of 4-dibenzylamino-butyric acid ethyl ester in 1 ml of THF was added 4 ml of HCl 2N and the resulting mixture was stirred for 48 hours. After decantation and separation, the aqueous layer was extracted twice by ethyl acetate. The pH was fixed to 5 using solid sodium carbonate and the aqueous layer was extracted by dichloromethane. The dichloromethane layer was dried over sodium sulphate, evaporated and used without further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:23])[CH2:5][CH2:6][CH2:7][N:8]([CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)C.Cl>C1COCC1>[CH2:16]([N:8]([CH2:9][C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1)[CH2:7][CH2:6][CH2:5][C:4]([OH:23])=[O:3])[C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)OC(CCCN(CC1=CC=CC=C1)CC1=CC=CC=C1)=O
Name
Quantity
4 mL
Type
reactant
Smiles
Cl
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After decantation and separation
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted twice by ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted by dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dichloromethane layer was dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
used without further purification

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
C(C1=CC=CC=C1)N(CCCC(=O)O)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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